molecular formula C8H14O3 B2581004 2-Methoxy-2-(oxan-4-yl)acetaldehyde CAS No. 1820747-67-8

2-Methoxy-2-(oxan-4-yl)acetaldehyde

Cat. No.: B2581004
CAS No.: 1820747-67-8
M. Wt: 158.197
InChI Key: NEGBAJIZAWXNFL-UHFFFAOYSA-N
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Description

2-Methoxy-2-(oxan-4-yl)acetaldehyde is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol . It is characterized by the presence of a methoxy group and an oxan-4-yl group attached to an acetaldehyde moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(oxan-4-yl)acetaldehyde typically involves the reaction of 2-methoxyacetaldehyde with tetrahydropyran under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(oxan-4-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-2-(oxan-4-yl)acetaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(oxan-4-yl)acetaldehyde is not well-documented. it is likely that the compound interacts with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyacetaldehyde: Lacks the oxan-4-yl group, making it less complex.

    Tetrahydropyran-4-carbaldehyde: Lacks the methoxy group, resulting in different reactivity.

    2-Methoxy-2-(tetrahydro-2H-pyran-4-yl)acetaldehyde: Similar structure but different naming convention.

Uniqueness

2-Methoxy-2-(oxan-4-yl)acetaldehyde is unique due to the presence of both a methoxy group and an oxan-4-yl group attached to an acetaldehyde moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-methoxy-2-(oxan-4-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-10-8(6-9)7-2-4-11-5-3-7/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGBAJIZAWXNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C=O)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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